N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide
Description
N-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a synthetic small molecule characterized by a tetrahydroisoquinoline core modified with a benzoyl group at position 2 and a thiophene-2-sulfonamide moiety at position 5. This structure combines aromatic, sulfonamide, and heterocyclic functionalities, which are common in pharmacologically active compounds.
Properties
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c23-20(16-5-2-1-3-6-16)22-11-10-15-8-9-18(13-17(15)14-22)21-27(24,25)19-7-4-12-26-19/h1-9,12-13,21H,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMRUGMGHXUXEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core This can be achieved through the Biltz synthesis, which involves the cyclization of a β-phenethylamine derivative with an aldehyde under acidic conditions
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistency and efficiency. Purification techniques such as recrystallization and chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can be further modified or utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse derivatives, which can be used in the development of new materials and catalysts.
Biology: Biologically, N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: In medicine, this compound has been studied for its therapeutic properties. It may exhibit anti-inflammatory, analgesic, or antiviral activities, depending on its specific interactions with biological systems.
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique structure and reactivity make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may modulate signaling pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several sulfonamide-containing tetrahydroisoquinoline derivatives. Key comparisons include:
Table 1: Structural Comparison of Analogous Compounds
Key Observations :
- Substituent Electronic Effects : The benzoyl group in the target compound is electron-withdrawing, similar to the trifluoroacetyl group in . However, the trifluoroacetyl group (stronger electron-withdrawing) may enhance metabolic stability compared to benzoyl .
- Sulfonamide Variations : The thiophene sulfonamide in the target compound contrasts with the fluorophenyl sulfanyl group in BG15569 , which may influence solubility and hydrogen-bonding capacity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
